molecular formula C32H41N5O11 B1370548 Ac-Ile-Glu-Pro-Asp-AMC

Ac-Ile-Glu-Pro-Asp-AMC

Cat. No.: B1370548
M. Wt: 671.7 g/mol
InChI Key: XDMHHBKPMUGLEA-MNTOYCOOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Acetyl-Isoleucyl-Glutamyl-Prolyl-Aspartyl-7-amino-4-Methylcoumarin (trifluoroacetate salt) is a fluorogenic substrate for granzyme B. It is commonly used in biochemical assays to measure the activity of granzyme B, an enzyme involved in inducing apoptosis in target cells. Upon enzymatic cleavage by granzyme B, the compound releases 7-amino-4-methylcoumarin, which is fluorescent under ultraviolet light .

Biochemical Analysis

Biochemical Properties

Ac-Ile-Glu-Pro-Asp-AMC plays a crucial role in biochemical reactions as a substrate for proteases like caspase-8 and granzyme B. Caspase-8 is a cysteine protease involved in apoptosis, while granzyme B is a serine protease that induces apoptosis in target cells during immune responses. When this compound is hydrolyzed by these enzymes, it releases AMC, which emits fluorescence under UV light. This fluorescence can be measured to determine the activity of the proteases, providing insights into their roles in various biological processes .

Cellular Effects

This compound influences various cellular processes by serving as a substrate for caspase-8 and granzyme B. In cells undergoing apoptosis, caspase-8 activation leads to the cleavage of this compound, resulting in the release of AMC. This process is indicative of the activation of the apoptotic pathway. Similarly, granzyme B, released by cytotoxic T cells, cleaves this compound in target cells, promoting apoptosis. The use of this compound in these assays helps researchers understand the dynamics of cell signaling pathways, gene expression, and cellular metabolism during apoptosis .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with proteases such as caspase-8 and granzyme B. Upon binding to the active site of these enzymes, this compound undergoes hydrolysis, resulting in the cleavage of the peptide bond and the release of AMC. This reaction not only serves as a marker for enzyme activity but also provides insights into the enzyme’s substrate specificity and catalytic efficiency. The fluorescence emitted by AMC can be quantitatively measured, allowing researchers to study the kinetics and regulation of these proteases in various biological contexts .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound is generally stable when stored under recommended conditions, but prolonged exposure to light or improper storage can lead to degradation and reduced efficacy. In in vitro studies, the fluorescence signal generated by AMC can be monitored over time to assess the kinetics of enzyme activity. In in vivo studies, the long-term effects of this compound on cellular function can be evaluated by tracking changes in fluorescence over extended periods .

Dosage Effects in Animal Models

The effects of this compound in animal models can vary with different dosages. At optimal doses, the compound effectively serves as a substrate for protease activity assays, providing clear and measurable fluorescence signals. At high doses, this compound may exhibit toxic or adverse effects, potentially interfering with normal cellular functions. Threshold effects can also be observed, where the fluorescence signal plateaus at higher concentrations, indicating saturation of enzyme activity. Careful dosage optimization is essential to ensure accurate and reliable results in animal studies .

Metabolic Pathways

This compound is involved in metabolic pathways related to apoptosis and immune responses. The compound interacts with enzymes such as caspase-8 and granzyme B, which play key roles in the initiation and execution of apoptosis. The hydrolysis of this compound by these enzymes leads to the release of AMC, which can be measured to assess enzyme activity and metabolic flux. The compound’s involvement in these pathways provides valuable insights into the regulation of apoptosis and immune responses at the molecular level .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed based on its interactions with specific transporters and binding proteins. The compound’s localization and accumulation can be influenced by factors such as cellular uptake mechanisms and intracellular trafficking. Understanding the transport and distribution of this compound is crucial for interpreting the results of biochemical assays and ensuring accurate measurements of enzyme activity .

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, in apoptotic cells, this compound may localize to regions where caspase-8 or granzyme B is active, facilitating efficient substrate cleavage and fluorescence generation. Understanding the subcellular localization of this compound helps researchers elucidate the spatial dynamics of enzyme activity and its impact on cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetyl-Isoleucyl-Glutamyl-Prolyl-Aspartyl-7-amino-4-Methylcoumarin involves the sequential coupling of protected amino acids. The process typically starts with the protection of the amino and carboxyl groups of the amino acids. The protected amino acids are then coupled using peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt). The final step involves the deprotection of the amino and carboxyl groups to yield the desired peptide .

Industrial Production Methods

In an industrial setting, the production of Acetyl-Isoleucyl-Glutamyl-Prolyl-Aspartyl-7-amino-4-Methylcoumarin may involve automated peptide synthesizers to ensure high yield and purity. The process is scaled up by optimizing reaction conditions, such as temperature, solvent, and reagent concentrations. The final product is purified using techniques like high-performance liquid chromatography (HPLC) to achieve the desired purity level .

Chemical Reactions Analysis

Types of Reactions

Acetyl-Isoleucyl-Glutamyl-Prolyl-Aspartyl-7-amino-4-Methylcoumarin primarily undergoes hydrolysis when exposed to granzyme B. This hydrolysis reaction cleaves the peptide bond between the aspartyl residue and the 7-amino-4-methylcoumarin moiety, releasing the fluorescent product .

Common Reagents and Conditions

The hydrolysis reaction is typically carried out in a buffered aqueous solution at physiological pH (around 7.4). Granzyme B is the enzyme responsible for catalyzing the cleavage. The reaction conditions are optimized to ensure maximum enzyme activity and substrate specificity .

Major Products Formed

The major product formed from the hydrolysis of Acetyl-Isoleucyl-Glutamyl-Prolyl-Aspartyl-7-amino-4-Methylcoumarin is 7-amino-4-methylcoumarin. This compound exhibits strong fluorescence under ultraviolet light, making it a useful indicator in biochemical assays .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

    Acetyl-Isoleucyl-Glutamyl-Prolyl-Aspartyl-7-amino-4-Methylcoumarin (acetate salt): Similar to the trifluoroacetate salt, but with different counterions.

    Acetyl-Isoleucyl-Glutamyl-Prolyl-Aspartyl-7-amino-4-Methylcoumarin (hydrochloride salt): Another variant with different counterions.

    Acetyl-Isoleucyl-Glutamyl-Prolyl-Aspartyl-7-amino-4-Methylcoumarin (sodium salt): A variant with sodium as the counterion.

Uniqueness

The trifluoroacetate salt of Acetyl-Isoleucyl-Glutamyl-Prolyl-Aspartyl-7-amino-4-Methylcoumarin is unique due to its high purity and stability. The trifluoroacetate counterion enhances the solubility and stability of the compound, making it suitable for various biochemical assays .

Properties

IUPAC Name

(4S)-4-[[(2S,3S)-2-acetamido-3-methylpentanoyl]amino]-5-[(2S)-2-[[(2S)-3-carboxy-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H41N5O11/c1-5-16(2)28(33-18(4)38)31(46)35-21(10-11-25(39)40)32(47)37-12-6-7-23(37)30(45)36-22(15-26(41)42)29(44)34-19-8-9-20-17(3)13-27(43)48-24(20)14-19/h8-9,13-14,16,21-23,28H,5-7,10-12,15H2,1-4H3,(H,33,38)(H,34,44)(H,35,46)(H,36,45)(H,39,40)(H,41,42)/t16-,21-,22-,23-,28-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDMHHBKPMUGLEA-MNTOYCOOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)N1CCCC1C(=O)NC(CC(=O)O)C(=O)NC2=CC3=C(C=C2)C(=CC(=O)O3)C)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC(=O)O)C(=O)NC2=CC3=C(C=C2)C(=CC(=O)O3)C)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H41N5O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

671.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.